molecular formula C17H15N3O3S B2406303 4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester CAS No. 345988-72-9

4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester

Cat. No. B2406303
CAS RN: 345988-72-9
M. Wt: 341.39
InChI Key: RLVXLLNBDYAKSN-UHFFFAOYSA-N
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Description

4-[2-(1H-Benzoimidazol-2-ylsulfanyl)-acetylamino]-benzoic acid methyl ester, commonly known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research to study histone lysine methyltransferase G9a. BIX-01294 has been found to be a potent inhibitor of G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). Inhibition of G9a by BIX-01294 leads to a decrease in H3K9 methylation, which in turn affects gene expression and chromatin structure.

Scientific Research Applications

Quantum Computational and Spectroscopic Investigations

A study by Rahuman et al. (2020) utilized quantum chemical theory to characterize 4-Acetylamino-benzoic acid methyl ester (4ABCME), closely related to the compound of interest, highlighting its potential as an anticancer drug. The study explored the molecule's geometry, vibrational frequencies, charge transfer mechanisms, and anti-cancer activity through molecular docking, providing insights into its pharmaceutical applications (Rahuman, Muthu, Raajaraman, & Raja, 2020).

Antimicrobial Activity of Derivatives

El-Meguid (2014) synthesized new compounds incorporating the benzoimidazole moiety, noted for its significance in various biological fields, including antimicrobial and anticancer activities. These compounds demonstrated effectiveness against several pathogens, pointing to the broad biological potential of benzoimidazole derivatives (El-Meguid, 2014).

Eco-friendly Synthesis Methodologies

Villa et al. (2005) focused on green chemistry approaches for synthesizing aromatic esters, which are valuable in cosmetics. Although not directly related to the specific compound, this research indicates the interest in environmentally friendly synthesis methods for related esters, which could be applied to the synthesis of the target compound (Villa, Baldassari, Gambaro, Mariani, & Loupy, 2005).

Polymerization and Materials Science Applications

Zhou et al. (2007) investigated the controlled polymerization of methyl acrylate using dithiocarbamate structures, demonstrating the role of similar compounds in synthesizing polymers with specific properties. This study reveals the potential application of the compound in materials science and polymer chemistry (Zhou, Zhu, Cheng, & Zhu, 2007).

Synthesis and Structural Analysis

Benvenuti et al. (1995) synthesized benzenesulfonyl derivatives of benzoimidazol-2-ylamine and analyzed their structure, indicating the importance of structural analysis in understanding the chemical behavior and potential applications of benzoimidazole derivatives (Benvenuti, Severi, Vampa, Malmusi, & Antolini, 1995).

properties

IUPAC Name

methyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-16(22)11-6-8-12(9-7-11)18-15(21)10-24-17-19-13-4-2-3-5-14(13)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVXLLNBDYAKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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